Product packaging for Proxibutene(Cat. No.:CAS No. 14089-84-0)

Proxibutene

Cat. No.: B081174
CAS No.: 14089-84-0
M. Wt: 337.5 g/mol
InChI Key: QNYRJYLGBCLNFA-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate, also known as ba-40088proxibutene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO2 B081174 Proxibutene CAS No. 14089-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15H,2,5,16-17H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYRJYLGBCLNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864467
Record name 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14089-84-0, 47419-52-3
Record name Proxibutene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014089840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexproxibutene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047419523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXIBUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F228A0THI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXPROXIBUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESH23ZBF8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Proxibutene As a Research Compound: Foundational Aspects

Conceptual Framework: Prodrug Design for Bioactive Metabolite Delivery

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome the limitations of pharmacologically active agents. actamedicamarisiensis.romdpi.com Prodrugs are inactive chemical derivatives that are transformed into the active drug within the body through enzymatic or chemical processes. actamedicamarisiensis.romdpi.com This approach can enhance properties such as solubility, stability, and bioavailability, and can enable targeted delivery to specific tissues. actamedicamarisiensis.ro

Butyrate (B1204436) as the Key Active Metabolite in Research Paradigms

Butyrate, a short-chain fatty acid, is a major metabolite produced by the gut microbiota through the fermentation of dietary fibers. nih.govfrontiersin.orgnih.gov It serves as the primary energy source for colonocytes and plays a vital role in maintaining intestinal homeostasis. researchgate.netmdpi.com In research, butyrate has garnered significant attention for its wide range of biological activities. frontiersin.org

Extensive in vitro and in vivo studies have demonstrated that butyrate possesses anti-inflammatory, anti-cancer, and anti-obesity effects. nih.govmdpi.com Its mechanisms of action are multifaceted and include the inhibition of histone deacetylases (HDACs), which leads to epigenetic modifications and altered gene expression. nih.govmdpi.complos.org Butyrate also interacts with G-protein-coupled receptors (GPRs) like GPR41, GPR43, and GPR109A, influencing immune cell function. nih.gov Furthermore, it can impact cellular metabolism, including glucose and lipid metabolism. nih.govfrontiersin.org Research has shown its potential to improve insulin (B600854) sensitivity and reduce lipid accumulation. frontiersin.orgresearchgate.net

Rationale for Prodrug Strategy in Mechanistic Investigations

Despite its therapeutic potential, the direct use of butyrate in research and clinical settings is hampered by several factors. Butyrate is rapidly metabolized in the gut and liver, leading to a short plasma half-life and limited systemic bioavailability. nih.govaacrjournals.org This rapid clearance makes it challenging to maintain effective concentrations for mechanistic studies or potential therapeutic applications. aacrjournals.org Additionally, butyrate has an unpleasant odor and taste, which can be a practical limitation. nih.gov

To overcome these challenges, a prodrug strategy is employed. By chemically modifying butyrate, researchers can create derivatives that mask its unfavorable properties and improve its pharmacokinetic profile. nih.govaacrjournals.org The goal of a butyrate prodrug is to bypass initial metabolism, increase systemic absorption, and then release the active butyrate molecule at the desired site of action. nih.gov This approach allows for more controlled and sustained delivery of butyrate, enabling more accurate investigation of its biological effects. nih.govaacrjournals.org

Historical Context of Proxibutene's Introduction into Research

Classification within Butyrate-Delivering Compounds for Academic Inquiry

This compound can be classified as a butyrate prodrug, a category of compounds designed to deliver butyrate systemically. This classification places it alongside other butyrate derivatives that have been developed for research purposes. The primary distinction among these prodrugs often lies in the chemical moiety attached to the butyrate molecule, which influences its stability, solubility, and mechanism of butyrate release.

For the purpose of academic inquiry, butyrate-delivering compounds can be categorized based on their chemical structure and delivery mechanism. Examples of other butyrate prodrugs that have been investigated include:

Pivaloyloxymethyl butyrate (AN-9): An acyloxyalkyl ester prodrug of butyric acid that has been studied for its potential in cancer therapy. aacrjournals.orgnih.gov

Tributyrin: A triglyceride containing three butyrate molecules, which is hydrolyzed by lipases to release butyrate. researchgate.netjournalofexerciseandnutrition.comjournalofexerciseandnutrition.com It has been explored for its effects on metabolic and inflammatory conditions. researchgate.net

Sodium Butyrate: A salt form of butyrate that is more manageable than the free acid but still faces challenges with rapid absorption and metabolism. mdpi.comjournalofexerciseandnutrition.comostrovit.com

Lysine Butyrate: A salt of butyrate with the amino acid lysine, which has been compared to other formulations for its pharmacokinetic profile. journalofexerciseandnutrition.comjournalofexerciseandnutrition.com

O-butyryl-l-serine (SerBut): An l-serine (B559523) conjugate of butyrate designed to utilize amino acid transporters for improved absorption. nih.gov

The table below provides a summary of these compounds.

Compound NameClassificationResearch Focus
This compound Butyrate ProdrugButyrate delivery (specific research applications not widely documented)
Pivaloyloxymethyl butyrate (AN-9) Acyloxyalkyl Ester ProdrugCancer research, cell differentiation
Tributyrin Triglyceride ProdrugMetabolic disorders, inflammation, gut health
Sodium Butyrate Butyrate SaltIntestinal health, inflammation
Lysine Butyrate Butyrate SaltPharmacokinetics of butyrate delivery
O-butyryl-l-serine (SerBut) Amino Acid Conjugate ProdrugAutoimmune diseases, neuroinflammation

Synthetic Methodologies and Chemical Derivatization of Proxibutene

Established Synthetic Pathways for Proxibutene Elucidation

Information regarding the established synthetic pathways for this compound, chemically known as Propionic acid 3-[(dimethylamino)methyl]-1,2-diphenyl-3-buten-2-yl ester, is not extensively detailed in publicly accessible scientific literature. The synthesis of structurally related propionic acid esters often involves the esterification of the corresponding carboxylic acid with an appropriate alcohol, frequently catalyzed by an acid or utilizing a coupling agent. Another general approach involves the reaction of an acid chloride with an alcohol. However, specific and validated synthetic routes for the construction of the unique 3-[(dimethylamino)methyl]-1,2-diphenyl-3-buten-2-yl moiety of this compound are not well-documented.

Novel Approaches in this compound Synthesis for Research Scale

Given the absence of detailed established synthetic routes, the development of novel, research-scale synthetic approaches for this compound would be a significant contribution to the field. Hypothetically, a convergent synthesis strategy could be employed. This might involve the synthesis of a key intermediate, the 3-[(dimethylamino)methyl]-1,2-diphenyl-3-buten-2-ol, which could then be esterified with propionic acid or its activated derivatives. The synthesis of this alcohol intermediate could potentially be achieved through a multi-step sequence, perhaps involving Grignard or organolithium addition to a suitable ketone precursor, followed by the introduction of the dimethylaminomethyl group. The development of such a novel pathway would require considerable experimental investigation to optimize reaction conditions and maximize yields.

Strategies for Chemical Modification and Analog Generation

The chemical modification of this compound to generate analogs is a crucial step in exploring its structure-activity relationships. These modifications can be broadly categorized into functional group interconversions and the regioselective or stereoselective synthesis of derivatives.

Functional Group Interconversions for Structure-Activity Probing

The structure of this compound offers several sites for functional group interconversions. The tertiary amine, the ester, and the aromatic rings are all amenable to chemical modification.

Functional GroupPotential Modifications
Tertiary AmineQuaternization with alkyl halides to introduce a positive charge, or oxidation to the corresponding N-oxide.
EsterHydrolysis to the corresponding alcohol and propionic acid, or transesterification with different alcohols.
Phenyl RingsElectrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation.

These modifications would allow for a systematic investigation of how changes in steric bulk, electronics, and hydrophilicity at these positions affect the compound's properties.

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific regioisomers and stereoisomers of this compound derivatives is essential for a detailed understanding of its biological and chemical behavior.

Regioselectivity: In the case of modifying the phenyl rings, the directing effects of the existing substituents would govern the position of new functional groups. For instance, nitration of the phenyl rings would likely lead to a mixture of ortho, meta, and para isomers, requiring separation and characterization.

Stereoselectivity: this compound possesses a stereocenter at the carbon atom bearing the ester group. A non-stereoselective synthesis would result in a racemic mixture. The development of a stereoselective synthesis, perhaps utilizing a chiral catalyst or a chiral auxiliary, would be highly valuable for isolating and studying the individual enantiomers. The relative and absolute stereochemistry of any new stereocenters introduced during derivatization would also need to be carefully controlled and determined.

Preclinical Pharmacological Investigations of Proxibutene and Its Metabolites

Absorption and Distribution Studies in Preclinical Models

The initial stages of preclinical evaluation for a new chemical entity like Proxibutene would involve a thorough assessment of its absorption and distribution characteristics. These studies are fundamental to predicting its bioavailability and how it might reach its intended target in the body.

In Vitro Permeability Assessments (e.g., Caco-2)

To predict the oral absorption of this compound, in vitro permeability assays are a critical first step. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium. evotec.commedtechbcn.comnih.gov In this assay, Caco-2 cells are grown to form a monolayer, and the passage of this compound from an apical (intestinal lumen side) to a basolateral (blood side) compartment would be measured. evotec.combioivt.com The resulting apparent permeability coefficient (Papp) would classify this compound's potential for intestinal absorption. A bidirectional assay, measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), would also be crucial to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. evotec.com

Table 1: Representative Data for Caco-2 Permeability Assay

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (B-A/A-B) Permeability Classification
This compound Data not available Data not available Data not available Data not available
Control High >10 - - High
Control Low <2 - - Low

Tissue Bioanalysis and Distribution Profiling in Experimental Systems

Understanding where this compound distributes in the body is key to assessing its potential efficacy and safety. Preclinical tissue distribution studies are typically conducted in animal models, such as rats or dogs. mdpi.comfrontiersin.orgmdpi.com These studies would involve administering this compound and subsequently measuring its concentration in various tissues and organs like the liver, kidneys, brain, and lungs at different time points. mdpi.comfrontiersin.org Techniques like quantitative whole-body autoradiography (QWBA) can provide a comprehensive visual and quantitative assessment of distribution. pharmaron.com Physiologically based pharmacokinetic (PBPK) modeling is an advanced in silico tool that can then be used to predict human tissue distribution based on preclinical data and the physicochemical properties of the compound. mdpi.comnih.gov

Blood-to-Plasma Ratio Determinations

Table 2: Illustrative Blood-to-Plasma Ratio Data

Compound Blood Concentration (ng/mL) Plasma Concentration (ng/mL) Blood-to-Plasma Ratio
This compound Data not available Data not available Data not available
Control (Ratio ~1) 105 100 1.05

Metabolic Pathways and Enzyme Kinetics

Investigating the metabolic fate of this compound is essential to understand its clearance from the body and to identify any potentially active or toxic metabolites.

Identification of Metabolites and Metabolic "Soft Spots" (e.g., LC-MS/MS)

In vitro metabolism studies using liver microsomes or hepatocytes are the standard approach to identify the metabolic pathways of a new compound. mdpi.com Following incubation, samples would be analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and structurally elucidate potential metabolites. mdpi.comnih.govthermofisher.comijpras.com This analysis helps to identify the "metabolic soft spots" on the this compound molecule—the sites most susceptible to enzymatic modification. This information is crucial for understanding its metabolic stability and for guiding any potential lead optimization efforts. ijpras.com

Cytochrome P450 (CYP) Enzyme Involvement and Reaction Phenotyping

To determine which specific enzymes are responsible for metabolizing this compound, reaction phenotyping studies are conducted. xenotech.comevotec.comnih.gov This typically involves incubating the compound with a panel of recombinant human cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. evotec.combioivt.com By measuring the rate of this compound depletion or metabolite formation by each individual CYP isozyme (e.g., CYP3A4, CYP2D6, CYP2C9), the primary metabolizing enzymes can be identified. evotec.comiqvia.com This is critical for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the clearance of this compound. nih.govyoutube.com

Table 3: Hypothetical CYP Reaction Phenotyping for this compound

CYP Isozyme Metabolite Formation Rate (pmol/min/pmol CYP)
This compound Data not available
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

Pharmacodynamic Characterization of Mechanisms of ActionThis section would describe how this compound exerts its effects at a molecular and cellular level.nih.govnih.govalimentiv.com

Receptor-Ligand Binding Kinetics (if applicable):If this compound acts on a receptor, this part would include data on its binding affinity (Kd), association rate (kon), and dissociation rate (koff).nih.govnih.govwikipedia.orgexcelleratebio.combmglabtech.comThese kinetic parameters are important for understanding the duration and nature of the drug-receptor interaction.

Without any specific data for a compound named "this compound," the generation of the requested article is not feasible.

Compound and PubChem CID Table

Molecular Interaction Studies of Proxibutene and Its Active Metabolites

Biomolecular Target Identification and Validation

The initial step in understanding the molecular mechanism of a new chemical entity like Proxibutene would involve identifying its biological targets. This process is foundational to predicting its pharmacological effects.

Protein-Ligand Interaction Analysis

To determine which proteins this compound might interact with, a variety of computational and experimental techniques would be employed. In silico methods, such as molecular docking, would simulate the binding of this compound to the active sites of a vast array of known protein structures. These simulations would predict the binding affinity and conformation of this compound within these protein pockets, helping to prioritize potential targets.

Experimentally, techniques like affinity chromatography-mass spectrometry could be used. In this approach, a this compound-derived ligand would be immobilized on a solid support. A complex mixture of proteins (a cell lysate) would then be passed over this support. Proteins that bind to this compound would be captured and subsequently identified by mass spectrometry.

Another powerful technique is the yeast two-hybrid system, which can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

Nucleic Acid Interaction Profiling

The potential for this compound to interact directly with DNA or RNA would also be investigated. Certain molecular structures, particularly planar aromatic regions, can intercalate between the base pairs of DNA, while other molecules can bind to the major or minor grooves.

Electrophoretic mobility shift assays (EMSA) would be a primary tool to assess direct binding. In this technique, nucleic acid fragments are incubated with this compound and then run on a gel. If this compound binds to the nucleic acid, the complex will migrate more slowly through the gel, causing a "shift" in the band's position. Spectroscopic methods, such as UV-Visible spectroscopy and circular dichroism, could also detect changes in the nucleic acid structure upon binding of this compound.

Biophysical Characterization of Binding Events

Once a binding interaction between this compound and a biomolecule is confirmed, the next step is to characterize the physical and energetic properties of this interaction in detail.

Thermodynamics of Molecular Association

Isothermal titration calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding. This technique directly measures the heat released or absorbed during the binding event. From a single ITC experiment, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding of this compound to its target.

Thermodynamic ParameterDescription
Binding Affinity (Kd) The dissociation constant, which indicates the concentration of ligand required to occupy 50% of the target protein's binding sites. A lower Kd signifies a stronger binding affinity.
Stoichiometry (n) The ratio of ligand molecules to target molecules in the final complex.
Enthalpy (ΔH) The change in the heat of the system upon binding. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.
Entropy (ΔS) The change in the randomness or disorder of the system upon binding.

Kinetics of Molecular Recognition

Surface plasmon resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. In an SPR experiment, the target biomolecule is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip, and the binding and dissociation are monitored by changes in the refractive index at the sensor surface.

This allows for the determination of the association rate constant (kon), which describes how quickly this compound binds to its target, and the dissociation rate constant (koff), which describes how quickly the complex falls apart. The ratio of koff to kon provides an independent measure of the binding affinity (Kd).

Structural Basis of Interactions

To gain the most detailed understanding of how this compound interacts with its target, high-resolution structural information is essential.

Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide atomic-level details of the binding site. For X-ray crystallography, a crystal of the target biomolecule in complex with this compound would need to be grown. This crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.

This structural data would reveal the precise orientation of this compound within the binding pocket and identify the specific amino acid residues or nucleotide bases involved in the interaction. It would show which hydrogen bonds, hydrophobic interactions, and electrostatic interactions are critical for binding, providing invaluable information for any future efforts to optimize the compound's structure.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for SAR Exploration

The exploration of a compound's SAR is a systematic process aimed at understanding which parts of the molecule are essential for its activity and which can be modified to improve properties like potency and selectivity. nih.govchemicalbook.com

For a molecule like this compound, a medicinal chemist would devise a strategy of systematic chemical modifications to probe its structure-activity landscape. This involves the synthesis of a series of analogs where specific parts of the molecule are altered one at a time. chemicalbook.com Key strategies include:

Modification of Functional Groups: The core structure of this compound contains several functional groups amenable to modification: the tertiary amine (dimethylamino group), the propionate (B1217596) ester, and the two phenyl rings. Strategies could involve:

Homologation: Extending the alkyl chains on the nitrogen atom (e.g., to diethylamino) or in the propionate ester (e.g., to butyrate) to probe for optimal size and lipophilicity.

Bioisosteric Replacement: Replacing the ester linkage with more stable groups like an amide to alter metabolic stability and hydrogen bonding capacity.

Molecular Hybridization: Covalently linking the this compound scaffold to another pharmacophore from a different bioactive substance to create a hybrid compound with potentially improved or dual activity.

Molecular Disjunction: This approach involves simplifying the molecule by removing certain parts to identify the minimal necessary structure for activity. For this compound, this could mean synthesizing analogs that lack one of the phenyl rings or the propionate group to see if activity is retained.

Conformational Constraint: Introducing cyclic structures or double bonds can lock the molecule into a more rigid conformation. This helps to identify the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target.

The two phenyl rings on the this compound scaffold are prime targets for investigating positional and substituent effects. The nature and position of substituents on these aromatic rings can dramatically influence the compound's electronic properties, steric profile, and lipophilicity, thereby altering its biological activity. who.int

Positional Isomerism: A substituent (e.g., a chlorine or methoxy (B1213986) group) can be moved around the phenyl ring to the ortho, meta, and para positions. This seemingly small change can lead to significant differences in activity. For instance, a study on thiosemicarbazide (B42300) derivatives found that the position of a substituent was a significant determinant of antibacterial activity. A substituent in a particular position on a this compound phenyl ring might introduce a steric clash with the target protein, or it might form a beneficial new interaction, such as a hydrogen bond.

Varying Substituents: Different chemical groups can be introduced at a fixed position to modulate specific properties:

Electron-Withdrawing vs. Electron-Donating Groups: Adding electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) versus electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can alter the electronic distribution (pKa) of the molecule. This can affect how it interacts with the target or its pharmacokinetic properties. Studies on platinum complexes have shown that electron-withdrawing substituents can enhance photosensitizing capabilities.

Halogens: Introducing different halogens (F, Cl, Br, I) can systematically alter lipophilicity and size. Research on cobalt bis(dicarbollide) derivatives demonstrated that increasing the atomic mass of a halogen substituent could improve biological activity and selectivity.

A systematic investigation of these effects for this compound would generate a detailed SAR map, guiding the design of more potent and selective analogs.

Correlation of Structural Motifs with Functional Responses

A structural motif is a specific three-dimensional arrangement of atoms or functional groups that is conserved across different molecules and is often critical for function. In the context of this compound, SAR studies would aim to identify the key motifs and their spatial relationships that are responsible for its biological activity.

For this compound, the essential structural motifs might include:

The two phenyl rings, which can engage in pi-stacking or hydrophobic interactions.

The tertiary amine, which is likely protonated at physiological pH and can form ionic bonds or hydrogen bonds.

The propionate ester group, which can act as a hydrogen bond acceptor.

By analyzing the activity data from the various analogs synthesized, researchers can build a pharmacophore model. This model represents the 3D arrangement of these essential motifs required for binding to the biological target. For example, if all highly active analogs retain the tertiary amine and at least one phenyl ring separated by a specific distance, these features would be considered core parts of the pharmacophore. Understanding these motif-function correlations is crucial for rational drug design.

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Optimization

During lead optimization, it is crucial to ensure that gains in potency are achieved efficiently. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are two key metrics used to assess the quality of compounds.

Ligand Efficiency (LE): This metric measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RTln(Ki) / N (where N is the number of heavy atoms). A simpler, more common calculation is LE = (1.4 * pIC50) / N. A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms. It helps prioritize smaller, more efficient molecules for further development.

Lipophilic Efficiency (LLE/LiPE): This metric relates a compound's potency to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP Often, increased potency is achieved simply by making a compound more "greasy" (increasing its logP), which can lead to poor solubility, high metabolic clearance, and off-target toxicity. LLE helps to penalize this strategy. A high LLE value (often >5 is considered desirable) indicates that potency is being increased without a disproportionate increase in lipophilicity.

Compound IDModificationpIC50logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
This compound Parent Compound6.04.5260.321.5
Analog A Removed propionate5.23.5220.331.7
Analog B Added -Cl to phenyl6.55.0270.341.5
Analog C Added -OH to phenyl6.84.1270.352.7
Analog D Conformational lock7.54.3280.373.2

This is a hypothetical data table for illustrative purposes.

Analysis of these metrics helps ensure the development of lead candidates with a more balanced and drug-like profile.

Computational Approaches for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. who.int The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

The general workflow for developing a QSAR model for this compound analogs would involve several key steps:

Data Collection: A dataset of this compound analogs with their experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive performance on unseen data.

Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest) is used to find the best correlation between the molecular descriptors and the biological activity for the compounds in the training set. who.int

Model Validation: The model's robustness and predictive power are rigorously assessed using the test set and other statistical metrics (e.g., R², Q²). who.int

A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. chemicalbook.com

A crucial step in QSAR modeling is selecting the most relevant molecular descriptors from the hundreds or thousands that can be calculated. Using too many descriptors, or ones that are irrelevant or redundant, can lead to a complex and overfitted model that performs poorly on new data. This process is known as feature selection or feature engineering. who.int

Types of Molecular Descriptors: The descriptors calculated for the this compound analogs would fall into several categories:

Descriptor CategoryDescriptionExample(s)
1D Descriptors Based on the molecular formulaMolecular Weight, Atom Count
2D Descriptors Based on the 2D connection tableTopological Indices (e.g., Wiener index), Molecular Connectivity, Polar Surface Area (PSA)
3D Descriptors Based on the 3D molecular conformationVolume, Surface Area, Radius of Gyration, WHIM descriptors
Physicochemical Related to physical or chemical propertieslogP (lipophilicity), pKa (acidity/basicity), Molar Refractivity
Quantum-Chemical Derived from quantum mechanics calculationsHOMO/LUMO energies, Dipole Moment, Partial Charges

Feature Selection Methods: Various computational methods are used to select the optimal subset of descriptors:

Filter Methods: Descriptors are ranked based on their individual correlation with the biological activity. Those with low correlation are filtered out. who.int

Wrapper Methods: These methods use the QSAR modeling algorithm itself to evaluate different subsets of descriptors. Techniques like genetic algorithms or recursive feature elimination iteratively build models with different descriptor subsets to find the one that yields the best performance. who.int

Embedded Methods: Feature selection is an integral part of the model-building process. Techniques like LASSO regression and Gradient Boosting Machines automatically select the most relevant descriptors during training. who.int

By carefully selecting a small set of meaningful descriptors, researchers can develop a QSAR model for this compound that is not only predictive but also interpretable, providing insights into the structural features that drive biological activity.

Predictive Modeling Methodologies

In the realm of drug discovery and development, predictive modeling methodologies are instrumental in forecasting the biological activity of chemical compounds. insightsoftware.com These models are built upon existing data to identify patterns and make predictions about new, untested molecules. wm.edu For Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies of a compound like this compound, a variety of predictive modeling techniques can be employed. These methodologies typically fall into two main categories: regression models for predicting continuous endpoints (like binding affinity or inhibition concentration) and classification models for predicting discrete endpoints (like active vs. inactive). wikipedia.org

Predictive analytics relies on statistical methods and historical data to forecast future outcomes. wm.edu The process involves using machine learning and data mining to analyze current and past data, and then using that information to generate a model that can predict likely outcomes. netsuite.com

Common predictive modeling algorithms include:

Linear Regression: This is a fundamental statistical method used to model the relationship between a dependent variable and one or more independent variables. In QSAR, this could involve correlating molecular descriptors with biological activity. wm.edu

Logistic Regression: This method is used for binary classification problems, such as predicting whether a compound will be active or inactive. wm.edu

Decision Trees: These models use a tree-like structure of decisions and their possible consequences. They are used for both classification and regression tasks.

Neural Networks: Inspired by the structure of the human brain, these are complex models capable of learning intricate patterns in data. insightsoftware.com

Ensemble Models: These models combine multiple individual models to improve predictive performance. wm.edu

The selection of a particular modeling technique depends on the nature of the data and the specific research question being addressed. infomineo.com

Table 1: Predictive Modeling Techniques in QSAR

Modeling Technique Description Application in QSAR
Linear RegressionModels the linear relationship between a dependent variable and one or more independent variables. wm.eduPredicting continuous biological activities (e.g., IC50, Ki). nih.gov
Logistic RegressionA statistical model used for binary classification. wm.eduClassifying compounds as active or inactive.
Decision TreesA non-parametric supervised learning method used for classification and regression.Identifying key structural features that determine activity.
Neural NetworksA series of algorithms that endeavors to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. insightsoftware.comModeling complex, non-linear structure-activity relationships.
Ensemble ModelsCombines several individual models to produce one optimal predictive model. wm.eduImproving the accuracy and robustness of predictions.

Model Validation and Applicability Domain

A critical aspect of any QSAR study is the validation of the predictive model to ensure its reliability and predictive power. nih.gov The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models, which include defining the model's applicability domain (AD). mdpi.com The AD defines the chemical space in which the model can make reliable predictions. researchgate.net

Model validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the training set data. Common methods include cross-validation (e.g., leave-one-out or k-fold cross-validation) and bootstrapping.

External Validation: This involves evaluating the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model development process. nih.gov

Several statistical parameters are used to assess the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov

The Applicability Domain (AD) of a QSAR model is crucial for understanding its limitations. mdpi.com It ensures that the model is only used to make predictions for compounds that are similar to those in the training set. researchgate.net Various methods can be used to define the AD, including:

Range-based methods: These define the AD based on the range of descriptor values in the training set.

Distance-based methods: These methods calculate the distance of a new compound to the compounds in the training set.

Leverage approach: This method uses the hat matrix diagonal elements (leverages) to identify compounds that are outliers in the descriptor space. cadaster.eu

By defining the AD, researchers can have greater confidence in the predictions made by the QSAR model and avoid making unreliable extrapolations. researchgate.net

Table 2: Key Concepts in Model Validation and Applicability Domain

Concept Description Importance in QSAR
Internal ValidationAssessing model performance on the training data.Ensures the model is not overfitted to the training data.
External ValidationEvaluating model performance on an independent test set. nih.govProvides an unbiased estimate of the model's predictive ability. nih.gov
Coefficient of Determination (R²)A statistical measure of how well the regression predictions approximate the real data points.Indicates the goodness of fit of the model.
Cross-validated R² (Q²)A measure of the predictive ability of the model determined by cross-validation.Assesses the robustness and predictive power of the model.
Applicability Domain (AD)The chemical space for which the model is expected to make reliable predictions. researchgate.netPrevents the model from being used for compounds for which it may not be valid. mdpi.com

Advanced Analytical Methodologies for Proxibutene Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for isolating Proxibutene and evaluating its purity. fepbl.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. fepbl.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, ideal for the characterization and purity assessment of a wide range of compounds. bruker.comutdallas.edu This technique separates components in a liquid sample by passing them through a column packed with a stationary phase under high pressure. libretexts.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. solubilityofthings.com

For a compound like this compound, HPLC would be the primary method for determining its purity. The process involves dissolving a sample of this compound in a suitable solvent and injecting it into the HPLC system. As the sample travels through the column, this compound is separated from any impurities. The detector then generates a chromatogram, a graph of signal intensity versus time. The peak corresponding to this compound would ideally be a single, sharp peak, and its area would be proportional to its concentration. The presence of other peaks would indicate impurities, and their respective areas would allow for their quantification, thus establishing the purity profile of the sample. bruker.com

The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be optimized to achieve the best separation. fepbl.com HPLC's versatility also allows for its use in stability studies, monitoring the degradation of this compound over time under various conditions. libretexts.org

Table 1: Typical HPLC Parameters for Purity Assessment of an Organic Compound like this compound

ParameterTypical SettingPurpose
ColumnReversed-Phase C18, 250 mm x 4.6 mm, 5 µmStationary phase for separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and WaterTo elute compounds with varying polarities.
Flow Rate1.0 mL/minControls the speed of the mobile phase.
DetectorUV-Vis at a specific wavelength (e.g., 254 nm)To detect and quantify the separated compounds.
Injection Volume10 µLThe amount of sample introduced into the system.

Gas Chromatography (GC) is another powerful separation technique, but its applicability is limited to compounds that are volatile and thermally stable. libretexts.org It separates components of a mixture based on their distribution between a gaseous mobile phase and a stationary phase located in a column. libretexts.org

For this compound, the applicability of GC would depend on its volatility and thermal stability. If this compound can be vaporized without decomposition, GC could be an excellent method for purity assessment, often providing higher resolution than HPLC for certain compounds. microbiozindia.comwikipedia.org In a GC analysis, the sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through the column. The separation occurs as the components interact differently with the stationary phase. A detector at the end of the column registers the eluted components, producing a chromatogram. GC is particularly effective for detecting and quantifying residual solvents or other volatile impurities that might be present in a this compound sample. ntu.edu.sglpdlabservices.co.uk

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a substance, providing detailed information about its structure and concentration.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides precise information about the molecular weight and elemental composition of a compound. libretexts.orgsci-hub.se For the analysis of this compound, MS would be crucial for confirming its molecular weight.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. In a typical LC-MS setup, the effluent from the HPLC column is directed into the mass spectrometer. This allows for the separation of this compound from its metabolites or impurities, followed by their individual mass analysis.

Tandem Mass Spectrometry (MS/MS) adds another layer of structural information. libretexts.org In an LC-MS/MS experiment, a specific ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to identify unknown metabolites by comparing the experimental spectra with those of reference standards or with spectral libraries. This technique is invaluable for studying the metabolism of this compound, as it can identify and quantify the various metabolites formed in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. An NMR spectrum provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete chemical structure.

For this compound, ¹H NMR and ¹³C NMR would be essential. The ¹H NMR spectrum would show the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of different types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, ultimately leading to the unambiguous structural assignment of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as C-H, C=C, and C-O bonds, providing a "fingerprint" of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. While UV-Vis spectra are generally less detailed than IR or NMR spectra, they are extremely useful for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Therefore, by measuring the absorbance of a this compound solution at a specific wavelength, its concentration can be accurately determined. UV-Vis detectors are also commonly used in HPLC for quantification.

Based on a comprehensive search, there is no publicly available scientific information or documentation for a chemical compound named "this compound." This name does not appear in established chemical databases such as PubChem, nor is it mentioned in the scientific literature in the context of the advanced analytical methodologies requested.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. The creation of content for the specified sections—Advanced Imaging Techniques and Bioanalytical Assay Development—would require fabricating data and research findings, which would be contrary to the principles of providing factual and verifiable information.

Due to the non-existence of "this compound" in the public domain, no data is available to construct the requested article or the corresponding table of compound names and PubChem CIDs.

Computational Chemistry and in Silico Modeling of Proxibutene

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This technique is widely used in structure-based drug design to predict the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein. benthamscience.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank these poses. benthamscience.com A successful docking study can provide valuable insights into the binding mechanism and can be used to screen virtual libraries of compounds to identify potential drug candidates. benthamscience.com

A comprehensive search of publicly available scientific literature did not yield specific studies on the molecular docking of Proxibutene to any particular biological target. Such a study would theoretically involve the use of software to predict how this compound binds to a specific protein, providing a binding affinity score (e.g., in kcal/mol) and visualizing the interactions between the ligand and the amino acid residues of the target. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biomolecules, such as proteins and nucleic acids, at an atomic level. mdpi.commdpi.com These simulations are instrumental in understanding protein folding, conformational changes, and the thermodynamics of ligand binding. mdpi.commpg.de

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.govlibretexts.org Methods such as Density Functional Theory (DFT) can provide detailed information about molecular orbitals, electron density distribution, and the energies of different molecular states. nih.gov These calculations are crucial for understanding chemical reactivity, reaction mechanisms, and spectroscopic properties. libretexts.orgrsc.org

While general quantum chemical calculation methods are well-established, specific studies applying these techniques to analyze the electronic structure of this compound were not found in a review of the available literature. Such a study would involve using quantum chemistry software to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and atomic charges. This information could be used to predict the molecule's reactivity and potential interaction sites. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Extrapolation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance in different species. wikipedia.orgnih.gov PBPK models integrate data on the physicochemical properties of the compound with physiological and anatomical information of the species being studied. wikipedia.orgepa.gov

The development of a PBPK model typically begins with its construction and validation in experimental animal models. mdpi.com This involves collecting in vivo pharmacokinetic data from animals and comparing it with the model's predictions to refine and validate the model parameters. mdpi.com

There are no publicly available studies detailing the development and validation of a PBPK model for this compound in any experimental animal model.

A key aspect of PBPK modeling is the integration of in vitro data, such as metabolic rates from liver microsomes and plasma protein binding, to inform the model parameters. mdpi.com This "bottom-up" approach allows for the in silico prediction of the compound's pharmacokinetic profile in humans and other species. mdpi.comyoutube.com

Specific in vitro data for this compound required for the development of a PBPK model are not available in the public domain. Consequently, no in silico predictions of its pharmacokinetic profile using this methodology have been reported.

Machine Learning Approaches in Predicting Molecular Interactions and Activities

Machine learning (ML) is increasingly being used in computational chemistry to predict molecular interactions and biological activities. nih.govsbc.org.br By training algorithms on large datasets of known molecules and their properties, ML models can learn to identify patterns and make predictions for new compounds. nih.govgithub.io These approaches can be applied to various aspects of drug discovery, including the prediction of ligand-target interactions and the quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov

A search of the scientific literature did not reveal any studies that have specifically applied machine learning models to predict the molecular interactions or biological activities of this compound. Two Spanish-language theses from the "Universidad Central 'Marta Abreu' de Las Villas" mention "this compound" in a list of compounds used in a computational study for analgesic activity, which may have involved some form of statistical or machine learning-based modeling. uclv.edu.cuuclv.edu.cu However, the specific details of these studies and the models used for this compound are not fully accessible or detailed in English-language publications.

In Vitro Mechanistic Toxicology of Proxibutene Focus on Cellular and Molecular Mechanisms

Cellular Viability and Proliferation Assays (as mechanistic readouts)

Cellular viability and proliferation assays are fundamental in toxicology to assess the general health of cells after exposure to a compound. licorbio.compromega.com These assays measure various cellular functions that indicate the proportion of living and healthy cells. licorbio.com

Metabolic Activity Assays (e.g., MTT, MTS, ATP)

Metabolic activity is a key indicator of cell viability. licorbio.com Assays like the MTT, MTS, and ATP assays are commonly employed to measure this. nih.govbiotium.com The MTT assay, for instance, involves the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. nih.govsigmaaldrich.com The amount of formazan produced is proportional to the number of viable cells. nih.gov Similarly, MTS and other related assays (XTT, WST-1) work on the principle of tetrazolium salt reduction to a colored formazan product, which can be quantified spectrophotometrically. nih.govsigmaaldrich.com

The ATP assay is another highly sensitive method that quantifies the amount of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. promega.comnih.gov The presence of ATP is a direct indicator of metabolically active, viable cells. licorbio.com The assay typically uses luciferase to generate a luminescent signal proportional to the amount of ATP present. promega.comnih.gov

Table 1: Overview of Metabolic Activity Assays

Assay Principle Detection Method Advantage Disadvantage
MTT Reduction of yellow tetrazolium to purple formazan by mitochondrial dehydrogenases. nih.govsigmaaldrich.com Colorimetric High throughput, cost-effective. sigmaaldrich.com Endpoint assay, requires solubilization of formazan. sigmaaldrich.com
MTS/XTT/WST-1 Reduction of tetrazolium salts to a water-soluble formazan. nih.govsigmaaldrich.com Colorimetric Higher sensitivity than MTT, no solubilization step. sigmaaldrich.com Endpoint assay. sigmaaldrich.com
ATP Luciferase-based detection of cellular ATP. promega.comnih.gov Luminescence High sensitivity, fast, suitable for HTS. promega.comnih.gov Requires cell lysis. sigmaaldrich.com

Membrane Integrity Assays (e.g., Neutral Red Uptake, LDH Release)

Cell membrane integrity is a critical marker of cell viability, and its disruption is a hallmark of cytotoxicity. licorbio.com The Neutral Red Uptake (NRU) assay assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

The Lactate (B86563) Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity. promega.com LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. promega.com The amount of LDH in the medium is directly proportional to the number of dead or damaged cells.

Table 2: Overview of Membrane Integrity Assays

Assay Principle Detection Method Advantage Disadvantage
Neutral Red Uptake Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells. Colorimetric Simple, inexpensive. Can be influenced by lysosomal function.
LDH Release Measurement of lactate dehydrogenase released from damaged cells into the culture medium. promega.com Colorimetric/Fluorometric Reliable indicator of membrane damage, can be multiplexed. promega.com Can be affected by serum LDH levels.

High-Content Screening for Phenotypic Analysis

High-Content Screening (HCS), also known as High-Content Analysis (HCA), is a powerful technology that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells. wikipedia.orgnih.gov This approach allows for a more detailed understanding of a compound's effects beyond simple viability metrics. alitheagenomics.com HCS can be used to assess changes in cell morphology, organelle structure, protein localization, and other cellular features, providing a comprehensive phenotypic profile of a compound's activity. wikipedia.orgpharmaron.com The ability to analyze multiple parameters in a single experiment makes HCS a valuable tool in mechanistic toxicology. pharmaron.comceltarys.com

Gene Expression and Proteomic Profiling of Cellular Responses

To understand the molecular mechanisms underlying Proxibutene's effects, it is essential to analyze changes in gene and protein expression.

Gene expression profiling measures the activity of thousands of genes at once to create a global picture of cellular function. wikipedia.orgthermofisher.com Techniques like DNA microarrays and RNA sequencing (RNA-Seq) can identify genes whose expression is altered in response to this compound treatment. thermofisher.comillumina.com This information can reveal the cellular pathways and biological processes affected by the compound. wikipedia.org

Proteomic profiling complements gene expression analysis by studying the entire set of proteins (the proteome) in a cell. Changes in protein levels, modifications, and interactions following exposure to this compound can provide direct insights into the functional consequences of altered gene expression and the compound's mechanism of action.

Assessment of Specific Molecular Pathways Involved in Cellular Perturbation

Data from gene expression and proteomic profiling can be used to identify specific molecular pathways that are perturbed by this compound. biorxiv.org Pathway analysis tools help to interpret large omics datasets by mapping the affected genes and proteins to known biological pathways, such as signaling cascades, metabolic pathways, and cell cycle regulation. frontiersin.orgnih.govnih.gov This approach provides a systems-level understanding of the compound's toxicological effects. biorxiv.orgreactome.org

Proxibutene As a Chemical Probe in Biological Systems

Evaluation of Probe Selectivity and Potency in Research Contexts

Information regarding the selectivity and potency of Proxibutene in research contexts is not available in the public domain. The evaluation of a chemical probe's utility and reliability hinges on rigorous assessment of these two key parameters. Potency determines the concentration at which a probe elicits its effect on its intended target, often expressed as an IC₅₀ or Kᵢ value. Selectivity measures the probe's specificity for its target relative to other proteins, a critical factor in ensuring that observed biological effects are attributable to the modulation of the intended target and not off-target interactions.

Without primary research data, any discussion or data table presentation on the selectivity and potency of this compound would be speculative and would not meet the required standards of scientific accuracy. Studies that would typically provide this information—such as kinase panels, binding assays against a range of targets, or cellular thermal shift assays—have not been published for this compound.

Therefore, the content for this section cannot be generated.

Intellectual Property and Academic Research Landscape of Proxibutene

Patent Landscape Analysis Related to Proxibutene and its Analogs

The patent landscape for this compound, also known as Dexthis compound, appears to be characterized by broad-ranging patents that mention the compound as part of a larger group of chemical entities rather than being the central focus of the invention. This suggests that its primary intellectual property footprint may be within the context of broader pharmaceutical formulations and applications.

Composition of Matter Patents

A composition of matter patent grants exclusive rights to a new chemical entity. fiveable.mewysebridge.com These patents are a cornerstone of pharmaceutical intellectual property, providing market exclusivity for a defined period. fiveable.mebiospace.com For a composition of matter patent to be granted, the invention must be novel, non-obvious, and useful. fiveable.mewysebridge.com

Specific composition of matter patents exclusively claiming this compound or Dexthis compound as a novel chemical entity have not been prominently identified in publicly available patent databases. However, this compound is listed as a component in several patents for various formulations and therapeutic applications. For instance, patents related to controlled-absorption pharmaceutical formulations for once-daily administration include this compound in a long list of potentially suitable active compounds. justia.comgoogle.com Similarly, patents for surface topographies designed for non-toxic bioadhesion control also mention this compound among a vast number of chemical agents. google.comgoogleapis.com This suggests that while this compound itself may have been a known compound, its novel formulations or combinations could be the subject of patent protection. kilburnstrode.com

Use Patents in Research Applications

Patents can be granted for a new and non-obvious use of a known compound. The "research use exemption" is a legal principle that allows for the use of patented inventions for research purposes without infringing on the patent holder's rights, though the extent of this exemption can vary. wipo.intzew.de

Patents specifically claiming the use of this compound in research applications are not readily identifiable. However, several patents list this compound as a potential therapeutic agent for various conditions, which implicitly covers its use in research to explore these therapeutic avenues. For example, patents for methods and devices for treating ocular conditions list Dexthis compound among a multitude of bioactive agents. googleapis.comgoogle.comgoogleapis.com Another patent application describes diagnostic and therapeutic agents with microbubbles coupled to vectors, which includes this compound in a list of potential therapeutic moieties. google.com These patents, while not exclusively focused on research use, provide a legal framework within which research and development could be pursued.

Synthetic Process Patents

Patents can also be obtained for a new and improved method of synthesizing a known compound. The synthesis of propoxyphene, an analog of this compound, involves a Friedel-Crafts acylation followed by a Mannich reaction and subsequent reaction with a Grignard reagent. wikipedia.org While this provides a potential synthetic route for related compounds, specific patents detailing the synthetic process for this compound have not been identified in the available literature.

Academic Contributions to this compound Research and Development

Academic research on this compound appears to be limited, with few dedicated studies on its synthesis, pharmacology, or clinical applications. The compound is often mentioned as an experimental analgesic agent structurally related to propoxyphene. nih.gov

One notable, albeit indirect, academic contribution mentions the use of a compound referred to as "dexproxibutane" (presumed to be a typographical error for Dexthis compound) in a study on Fanconi Anemia. In this research, the compound was used to assess chromosome instability in patient cells, indicating a potential application in cellular biology research beyond its intended use as an analgesic. nih.gov The study was a collaborative effort between the Unit for Multidisciplinary Research in Biomedicine (UMIB), the Laboratory for Integrative and Translational Research in Population Health (ITR) at the University of Porto, and the Centro de Investigaciones Energéticas, Medioambientales y Tecnológicas (CIEMAT) in Madrid. nih.gov

The scarcity of dedicated academic publications suggests that research on this compound may have been discontinued (B1498344) or has not been widely published in publicly accessible journals. Further investigation into specialized databases and historical research archives may be necessary to uncover more detailed academic contributions.

Collaborative Research Models and Technology Transfer

Collaborative research models, involving partnerships between academic institutions, industry, and government laboratories, are increasingly important for advancing scientific discovery and technological innovation. missouri.eduresearchgate.net Technology transfer is the process by which knowledge, skills, and tangible assets are transferred from one entity to another, often from a research institution to a commercial partner, to facilitate the development and commercialization of new products and services. ifpma.orgfuentek.combiopharminternational.com

There is no specific evidence of widespread collaborative research models or significant technology transfer activities centered solely on this compound. The aforementioned study on Fanconi Anemia demonstrates a multi-institutional academic collaboration. nih.gov However, broader technology transfer in the pharmaceutical industry often involves the licensing of patents for further development. fuentek.com Given that this compound is mentioned in patents held by commercial entities, it is plausible that some form of technology transfer may have occurred, though specific details are not publicly available.

Open Science and Data Sharing Initiatives in this compound Research

Open science is a movement aimed at making scientific research, data, and dissemination accessible to all levels of an inquiring society. europa.euplos.orgnih.gov This includes the sharing of research data, methodologies, and publications to enhance transparency, reproducibility, and collaboration. osf.iospringernature.com

There are no specific open science or data sharing initiatives dedicated to this compound research that have been identified. The general principles of open science encourage researchers to deposit their data in public repositories and publish their findings in open-access journals. plos.org However, the limited volume of published research on this compound suggests that a significant body of open data related to this compound does not currently exist. Future research on this compound would benefit from adhering to open science principles to ensure that any new findings are widely accessible and can contribute to the broader scientific knowledge base.

Q & A

Q. How can researchers optimize blinded protocols for this compound trials to reduce observer bias?

  • Methodological Answer: Implement double-blinding with third-party compound coding (e.g., independent pharmacy allocation). Use automated behavioral or biochemical assays to minimize human intervention. Conduct interim audits to ensure protocol adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.